2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Description
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. . The structure of this compound includes a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZELXUAUDVPNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using cost-effective and environmentally friendly methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets. In the context of cystic fibrosis, the compound is believed to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of ions across cell membranes. By correcting the defective CFTR protein, the compound helps restore normal ion transport and alleviate the symptoms of the disease .
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: This compound is structurally similar but differs in the position of the oxadiazole ring attachment.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-fluorophenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
